Predicted Lipophilicity (clogP) Advantage: Bromine-Driven logP Differentiation vs. the Des-Bromo Analog
The target compound exhibits a calculated logP of 2.979, as reported by the ZINC15 database [1]. The des-bromo analog — N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide (MW 291.37, C₁₅H₁₇NO₃S) — lacks the bromine atom entirely . Applying the well-established aromatic bromine Hansch π constant of +0.86, the des-bromo analog is estimated to have a clogP of approximately 2.1–2.4 [2]. This represents a predicted logP increase of ~0.6–0.9 log units attributable solely to the 5-bromo substitution, a difference that meaningfully affects predicted membrane permeability and chromatographic retention behavior in reversed-phase systems.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.979 (ZINC15 calculated value) |
| Comparator Or Baseline | Des-bromo analog (N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide): clogP estimated ~2.1–2.4 (derived from bromine Hansch π subtraction) |
| Quantified Difference | ΔclogP ≈ +0.6 to +0.9 log units (predicted increase with bromine) |
| Conditions | In silico prediction; ZINC15 computational pipeline for target compound; Hansch π constant method for des-bromo estimation |
Why This Matters
A logP difference of >0.5 log units translates to a >3-fold difference in predicted partition coefficient, directly impacting reversed-phase HPLC method development, predicted passive membrane permeability, and formulation strategy selection between these two analogs.
- [1] ZINC15 Database. Substance ZINC000000781591: Calculated logP = 2.979. UCSF. Accessed April 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Aromatic Br π = +0.86. View Source
